N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(17-20-12-5-1-2-7-15(12)24-17)18-11-13(14-6-3-10-23-14)21-9-4-8-19-21/h1-10,13H,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSMTMZCMTAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is an organic compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, synthesis, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C17H14N4O2S
- Molecular Weight: 338.39 g/mol
- Key Functional Groups: Furan moiety, pyrazole ring, benzo[d]thiazole backbone.
This compound's structural features contribute to its biological activity, particularly as an inhibitor of human neutrophil elastase, which is implicated in various inflammatory conditions.
1. Inhibition of Human Neutrophil Elastase
This compound has been identified as a potent inhibitor of human neutrophil elastase (HNE). HNE plays a critical role in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. By inhibiting this enzyme, the compound may help mitigate tissue damage associated with excessive elastase activity.
2. Antimicrobial and Antifungal Properties
Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. The presence of the furan and pyrazole rings may enhance its interaction with microbial targets, leading to effective inhibition of growth in various pathogens.
3. Anticancer Activity
Research indicates potential anticancer properties, with compounds containing similar structural motifs demonstrating cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown significant activity against Bcl-2 Jurkat and A-431 cell lines, suggesting that this compound may also possess similar capabilities .
The biological activity of this compound can be attributed to its ability to bind selectively to target proteins involved in inflammation and cancer progression. The structure–activity relationship (SAR) studies indicate that modifications in the compound’s structure can significantly influence its potency and selectivity against specific biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzo[d]thiazole Core: This is often the first step involving cyclization reactions.
- Introduction of Furan and Pyrazole Moieties: Various coupling techniques are employed to attach these groups.
- Formation of Carboxamide Group: The final step usually involves amide bond formation under controlled conditions to preserve the integrity of sensitive groups.
Case Studies and Research Findings
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has a furan moiety, a pyrazole ring, and a benzo[d]thiazole backbone. It has the molecular formula and a molecular weight of 338.39 g/mol. It has garnered interest for its potential biological activities and therapeutic applications, particularly as an inhibitor of human neutrophil elastase, which plays a role in inflammatory processes and tissue remodeling.
Scientific Research Applications
This compound is used as a building block for the synthesis of more complex molecules.
Human Neutrophil Elastase Inhibitor
This compound has shown promise as an inhibitor of human neutrophil elastase, which is involved in inflammation and tissue remodeling.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitor
Pyrazole derivatives have anticancer effects . Pyrazole compounds have demonstrated anti-inflammatory, antipyretic, and analgesic properties . Pyrazole-3-carboxamide group was observed to form hydrogen bonds with the backbone residues Glu81 and Leu83 in the hinge area of CDK2, which are essential for CDK2 inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of benzothiazole carboxamides, which are explored for diverse biological activities. Below is a comparative analysis with structurally related analogs:
Key Observations:
Substituent Impact on Activity :
- The thiophene analog (23% activity) underperforms compared to the furan-containing compound 2 (31.95% inhibition), indicating that furan derivatives may exhibit enhanced bioactivity in certain contexts .
- Adamantane-substituted benzothiazole carboxamides, while synthetically efficient (77% yield), lack reported biological data, highlighting a gap in functional characterization .
Synthetic Feasibility :
- Pyrazole-thiazole hybrids (e.g., N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine ) achieve moderate yields (53.08%) under reflux conditions, suggesting that reaction optimization is critical for complex scaffolds .
Structural Diversity :
- Fluorinated derivatives (e.g., compound in ) introduce steric and electronic effects that could modulate target binding but require further pharmacological validation.
Research Findings and Implications
- Immunoproteasome Inhibition: The thiophene analog’s modest activity (23%) contrasts with furan-based acetamide derivatives (31.95%), emphasizing the role of heterocyclic substituents in modulating potency .
- Thermal Synthesis : High-yield routes (e.g., 77% for adamantane derivatives) using thermal activation and ammonium persulfate oxidants demonstrate scalability for benzothiazole carboxamides .
- Virtual Screening : Compounds like N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide (9% inhibition) underscore the need for iterative structural refinement to enhance activity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazole and furan moieties, followed by coupling with the benzothiazole-carboxamide core. Key steps include:
- Aza-Michael Addition : For pyrazole-ethyl linkage formation, as demonstrated in similar compounds using benzimidazole derivatives under mild basic conditions (e.g., potassium carbonate in DMF) .
- Carboxamide Coupling : Employ 2-chloroacetamide intermediates activated by coupling agents like EDCI/HOBt in anhydrous DCM .
- Optimization : Use high-throughput screening to vary solvents (e.g., DMF vs. THF), catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), and temperatures (60–100°C). Monitor yields via HPLC and purity by TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identify key functional groups (e.g., C=Oamide at ~1677 cm⁻¹, C=S at ~1265 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm connectivity:
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 331.4) .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, comparing IC₅₀ values to reference drugs like cisplatin .
- Antioxidant Potential : Employ DPPH radical scavenging assays, with IC₅₀ values <50 µg/mL indicating significant activity .
- Enzyme Inhibition : Screen against COX-1/2 or kinases using fluorogenic substrates, monitoring inhibition kinetics .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., COX-2 or EGFR kinases). Validate docking protocols with co-crystallized ligands (RMSD <2.0 Å) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bond retention, RMSF analysis) .
- QSAR Modeling : Derive predictive models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values for anticancer activity) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
- Orthogonal Assays : Confirm results with complementary methods (e.g., apoptosis via Annexin V/PI staining if MTT data is conflicting) .
Q. What strategies can optimize the compound’s solubility and bioavailability?
Methodological Answer:
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility, as seen in benzothiazole cocrystals .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the carboxamide moiety to improve permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, characterized by DLS and TEM .
Q. How can proteomics elucidate the compound’s mechanism of action?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated resin to pull down binding proteins from cell lysates .
- SILAC Labeling : Quantify protein expression changes in treated vs. untreated cells via LC-MS/MS, focusing on pathways like apoptosis or oxidative stress .
- Phosphoproteomics : Use TiO₂ enrichment to identify kinase targets by mapping phosphorylation site alterations .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Reaction Scalability : Optimize exothermic steps (e.g., aza-Michael additions) using flow chemistry to control temperature and mixing .
- Byproduct Management : Implement in-line FT-IR monitoring to detect intermediates and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
